4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
4-Cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyrimidine core and a cyano and benzamide functional groups
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been reported to exhibit significant photophysical properties , and have been identified as strategic compounds for optical applications . They have also been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets by donating electrons, leading to changes in the targets’ behaviors.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological interactions and have been used as tools for studying the dynamics of intracellular processes .
Pharmacokinetics
It has been noted that certain pyrazolo[1,5-a]pyrimidine derivatives show a slow clearance rate from excretory tissues , which could impact the bioavailability of the compound.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties and have shown potential in anticancer activity .
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors such as light could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine derivatives, including 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have shown significant inhibitory activity . They interact with various enzymes and proteins, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Cellular Effects
This compound has shown to have a higher cell uptake at all selected time points compared to other compounds . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as 2-methylpyrazolo[1,5-a]pyrimidin-6-amine, with cyano-substituted benzoyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Carboxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Reduction: 4-Amino-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.
Cyano-substituted benzamides: These compounds have similar cyano and benzamide functionalities but lack the pyrazolo[1,5-a]pyrimidine core.
Uniqueness: 4-Cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide stands out due to its combination of the pyrazolo[1,5-a]pyrimidine core with cyano and benzamide groups, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-6-14-17-8-13(9-20(14)19-10)18-15(21)12-4-2-11(7-16)3-5-12/h2-6,8-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJABHINXQIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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